3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate
Overview
Description
3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate is a chemical compound with the molecular formula C19H38O5. It is a derivative of palmitic acid and is characterized by the presence of hydroxyl groups, which contribute to its reactivity and versatility in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate typically involves the esterification of palmitic acid with 3-Hydroxy-2,2-bis(hydroxymethyl)propanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts and advanced purification techniques, such as chromatography, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Esterification: Formation of esters.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its potential role in biological systems and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate involves its interaction with various molecular targets and pathways. The hydroxyl groups enable it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. This interaction can modulate biological processes and pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(hydroxymethyl)propionic acid: Similar in structure but lacks the palmitate moiety.
3-Hydroxy-2,2-bis(hydroxymethyl)propyl laurate: Similar but with a laurate instead of a palmitate group.
Uniqueness
3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate is unique due to its specific combination of hydroxyl groups and the palmitate moiety, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and materials .
Properties
IUPAC Name |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(25)26-19-21(16-22,17-23)18-24/h22-24H,2-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURIDHCIBBJUDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170110 | |
Record name | 3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17630-08-9 | |
Record name | Hexadecanoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17630-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017630089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-2,2-bis(hydroxymethyl)propyl palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.814 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.